1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine 1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1179674-78-2
VCID: VC7423968
InChI: InChI=1S/C9H10FN3/c1-2-13-7-5-3-4-6(10)8(7)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
SMILES: CCN1C2=C(C(=CC=C2)F)N=C1N
Molecular Formula: C9H10FN3
Molecular Weight: 179.198

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine

CAS No.: 1179674-78-2

Cat. No.: VC7423968

Molecular Formula: C9H10FN3

Molecular Weight: 179.198

* For research use only. Not for human or veterinary use.

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine - 1179674-78-2

Specification

CAS No. 1179674-78-2
Molecular Formula C9H10FN3
Molecular Weight 179.198
IUPAC Name 1-ethyl-4-fluorobenzimidazol-2-amine
Standard InChI InChI=1S/C9H10FN3/c1-2-13-7-5-3-4-6(10)8(7)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
Standard InChI Key LXJWNQPNZUXFKN-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=CC=C2)F)N=C1N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine belongs to the benzodiazole class, a heterocyclic system comprising a benzene ring fused with a diazole ring containing two nitrogen atoms. The IUPAC name specifies substituents:

  • Ethyl group (-C₂H₅) at the 1-position nitrogen, conferring lipophilicity.

  • Fluorine atom (-F) at the 4-position of the benzene ring, enhancing electronic effects and metabolic stability.

  • Amine group (-NH₂) at the 2-position, enabling hydrogen bonding and participation in chemical reactions .

The molecular formula is C₉H₁₀FN₃, with a molecular weight of 179.20 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀FN₃
Molecular Weight179.20 g/mol
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors4 (N, F, and two ring N)
Rotatable Bond Count2 (ethyl group)
Topological Polar Surface Area54.4 Ų

These properties suggest moderate solubility in polar solvents and potential blood-brain barrier permeability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine can be approached via two primary routes:

Route A: Cyclization of Substituted o-Phenylenediamine

  • Starting Material: 4-Fluoro-2-nitroaniline.

  • Ethylation: React with ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 1-ethyl-4-fluoro-2-nitroaniline.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 1-ethyl-4-fluoro-o-phenylenediamine.

  • Cyclization: Treat with cyanogen bromide (BrCN) in ethanol to form the benzodiazole ring .

Route B: Direct Functionalization of Preformed Benzodiazole

  • Core Synthesis: Prepare 1H-1,3-benzodiazol-2-amine via condensation of o-phenylenediamine with cyanogen bromide.

  • Fluorination: Electrophilic fluorination at the 4-position using Selectfluor® in acetonitrile.

  • N-Ethylation: Alkylate the 1-position nitrogen with ethyl iodide and NaH in DMF .

Optimization Challenges

  • Regioselectivity: Fluorination at the 4-position requires directing groups or harsh conditions, risking side reactions.

  • N-Ethylation: Competing alkylation at the 2-position amine necessitates protecting group strategies (e.g., Boc protection) .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethyl group (e.g., branching, cycloalkyl substitution) could optimize pharmacokinetic properties.

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEGylated liposomes) may enhance tumor-specific accumulation while reducing systemic toxicity.

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